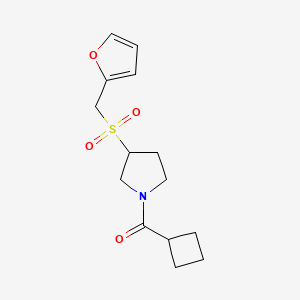

Cyclobutyl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using reactions like the Petasis reaction . This reaction involves an aldehyde, an amine, and a boronic acid .Molecular Structure Analysis

The compound contains a cyclobutyl group, a pyrrolidine ring, and a furan ring. Pyrrolidine is a five-membered nitrogen heterocycle and furan is a five-membered oxygen heterocycle .科学的研究の応用

1. Synthesis of Pyrrolidine Derivatives

A study by Knight, Redfern, and Gilmore (2001) explored the synthesis of pyrrolidine derivatives, which are significant in the realm of pharmaceuticals and organic chemistry. They found that 5-endo cyclisations of C-allylic glycine sulfonamides lead to excellent yields of pyrrolidine carboxylates. This process is significant as it offers a complementary sequence to traditional pyrrolidine synthesis methods (Knight, Redfern, & Gilmore, 2001).

2. Novel Heterocyclization Approach for Polysubstituted Furans

Damavandi, Sandaroos, and Pashirzad (2012) reported a new catalyst-free, one-pot synthesis of polysubstituted furans, a class of compounds with diverse applications in pharmaceuticals and materials science. Their method involved a multicomponent reaction which is efficient and versatile (Damavandi, Sandaroos, & Pashirzad, 2012).

3. Advances in Cyclobutene-Annelated Pyrimidinones Synthesis

Dalai et al. (2006) demonstrated a process involving cyclobutene-ring opening and Diels–Alder cycloaddition, leading to the creation of tetrahydroquinazolinone derivatives. This method has potential applications in the synthesis of complex organic molecules, relevant in drug discovery and organic chemistry (Dalai et al., 2006).

4. Amination/Ring Expansion Route to Pyrrolidines

Rao and Chan (2008) described a gold- and silver-catalyzed tandem amination/ring expansion method to synthesize pyrrolidines. This method is significant for its efficiency and applicability to a broad range of substrates, offering a new route for pyrrolidine synthesis which is valuable in medicinal chemistry (Rao & Chan, 2008).

5. Aza-Piancatelli Rearrangement for Cyclopentenone Derivatives

Reddy et al. (2012) explored the use of phosphomolybdic acid as a catalyst in the aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This method offers an efficient route for synthesizing cyclopentenones, which are important in various chemical syntheses (Reddy et al., 2012).

特性

IUPAC Name |

cyclobutyl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c16-14(11-3-1-4-11)15-7-6-13(9-15)20(17,18)10-12-5-2-8-19-12/h2,5,8,11,13H,1,3-4,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVQTHMGGHIHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2575456.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2575461.png)

![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)

![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)